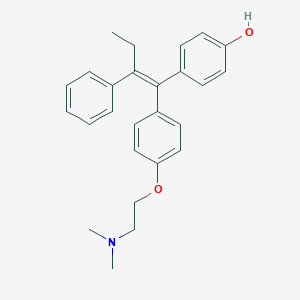

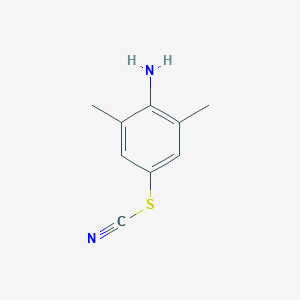

4-Amino-3,5-dimethylphenyl thiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-3,5-dimethylphenyl thiocyanate is a chemical compound involved in various synthetic and analytical chemistry applications. While specific studies directly addressing this compound were not found, insights can be drawn from related research on similar thiocyanate compounds and their synthesis, molecular structure analysis, and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves reactions with thiocyanate sources. For example, donor–acceptor cyclopropanes reacting with ammonium thiocyanate under catalysis can yield thiophene derivatives, indicating a potential pathway for synthesizing compounds with thiocyanate groups (Jacob et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of thiocyanate compounds can be performed using techniques like X-ray diffraction, revealing insights into bond lengths, angles, and overall conformation. For example, studies on dimethyl 2,2'-bithiophene derivatives have shown the impact of substituents on ring planarity and conformation, which could be relevant for understanding the structural aspects of 4-Amino-3,5-dimethylphenyl thiocyanate (Pomerantz et al., 2002).

Chemical Reactions and Properties

The reactivity of thiocyanate compounds involves various chemical transformations, such as cycloadditions and functionalization reactions. The electrosynthesis approach for C–H functionalization, followed by C–S and C–N bond formation, demonstrates the versatility of thiocyanate compounds in synthesizing α,β-unsaturated carbonyl derivatives with amino and thiocyanato groups, providing a glimpse into the chemical behavior of 4-Amino-3,5-dimethylphenyl thiocyanate (Kang et al., 2016).

Physical Properties Analysis

The physical properties of thiocyanate compounds, such as melting points, solubility, and crystallinity, can be significantly influenced by their molecular structure. While specific data on 4-Amino-3,5-dimethylphenyl thiocyanate are not available, related research on thiophene derivatives and their solid-state structures offer insights into how substituents affect these properties (Ji, 2006).

Chemical Properties Analysis

The chemical properties of thiocyanate compounds, including reactivity, stability, and interaction with other molecules, are crucial for their application in synthesis and materials science. Studies on arylsubstituted halogen(thiocyanato)amides and their cyclization and antimicrobial properties highlight the potential for functional diversity and application of thiocyanate compounds in various domains (Baranovskyi et al., 2018).

Applications De Recherche Scientifique

Organic Thiocyanates

- Specific Scientific Field : Organic Chemistry .

- Comprehensive and Detailed Summary of the Application : Organic thiocyanates, including “4-Amino-3,5-dimethylphenyl thiocyanate”, are organic compounds containing the functional group RSCN. They are valued building blocks that allow efficient access to various sulfur-containing functional groups and scaffolds .

- Detailed Description of the Methods of Application or Experimental Procedures : The most common synthesis route for organic thiocyanates is the reaction between alkyl halides and alkali thiocyanate in aqueous media .

- Thorough Summary of the Results or Outcomes Obtained : Organic thiocyanates have a wide range of applications in the synthesis of other organic compounds .

Synthesis of Triazines and Tetrazines

- Specific Scientific Field : Heterocyclic Chemistry .

- Comprehensive and Detailed Summary of the Application : Triazines and tetrazines are special classes of heterocyclic compounds. They are building blocks and have provided a new dimension to the design of biologically important organic molecules .

- Detailed Description of the Methods of Application or Experimental Procedures : The synthesis of triazines and tetrazines involves various synthetic routes, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

- Thorough Summary of the Results or Outcomes Obtained : Triazines and tetrazines have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

Synthesis of Decorated Six-Membered Heterocycles

- Specific Scientific Field : Organic Chemistry .

- Comprehensive and Detailed Summary of the Application : “4-Amino-3,5-dimethylphenyl thiocyanate” could potentially be used in the synthesis of decorated six-membered heterocycles . These compounds are of interest due to their potential pharmacological activity .

- Detailed Description of the Methods of Application or Experimental Procedures : The specific synthetic route would depend on the exact heterocycle being synthesized .

- Thorough Summary of the Results or Outcomes Obtained : The outcomes would depend on the specific reaction conditions and the exact heterocycle being synthesized .

Synthesis of Other Organic Thiocyanates

- Specific Scientific Field : Organic Chemistry .

- Comprehensive and Detailed Summary of the Application : “4-Amino-3,5-dimethylphenyl thiocyanate” could potentially be used as a starting material in the synthesis of other organic thiocyanates . These compounds are valued building blocks that allow efficient access to various sulfur-containing functional groups and scaffolds .

- Detailed Description of the Methods of Application or Experimental Procedures : The most common synthesis route for organic thiocyanates is the reaction between alkyl halides and alkali thiocyanate in aqueous media .

- Thorough Summary of the Results or Outcomes Obtained : Organic thiocyanates have a wide range of applications in the synthesis of other organic compounds .

Propriétés

IUPAC Name |

(4-amino-3,5-dimethylphenyl) thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-3-8(12-5-10)4-7(2)9(6)11/h3-4H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKTVTOQIRALCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367864 |

Source

|

| Record name | 4-amino-3,5-dimethylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,5-dimethylphenyl thiocyanate | |

CAS RN |

14031-02-8 |

Source

|

| Record name | 4-amino-3,5-dimethylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)

![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide](/img/structure/B85898.png)